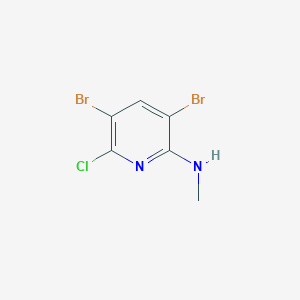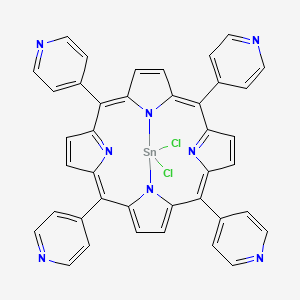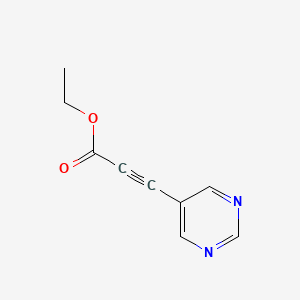
4,6-Dibromo-3-fluoro-2-nitroaniline
Overview
Description
4,6-Dibromo-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H3Br2FN2O2 and a molecular weight of 313.91 g/mol . It is a colorless to yellowish crystalline solid that has been used in various scientific research applications. The compound is notable for its unique combination of bromine, fluorine, and nitro functional groups attached to an aniline core, making it a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
Target of Action
Nitroanilines, in general, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets, but without specific studies on 4,6-Dibromo-3-fluoro-2-nitroaniline, it’s difficult to identify its primary targets.
Mode of Action
The nitro group in nitroanilines can undergo reduction to form an amine group . This reaction could potentially alter the function of the target molecule, leading to changes in cellular processes.
Preparation Methods
The synthesis of 4,6-Dibromo-3-fluoro-2-nitroaniline typically involves multiple steps, including nitration, bromination, and fluorination reactions . One common synthetic route starts with the nitration of aniline to form 2-nitroaniline, followed by bromination to introduce bromine atoms at the 4 and 6 positions. Finally, fluorination is carried out to introduce the fluorine atom at the 3 position . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4,6-Dibromo-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dibromo-3-fluoro-2-nitroaniline has a wide range of scientific research applications:
Comparison with Similar Compounds
4,6-Dibromo-3-fluoro-2-nitroaniline can be compared with other similar compounds, such as:
4-Bromo-3-fluoro-2-nitroaniline: Lacks one bromine atom compared to this compound, which may affect its reactivity and applications.
2,6-Dibromo-4-fluoroaniline: Has a different substitution pattern, which can lead to different chemical and biological properties.
4,7-Dibromo-5,6-difluoro-[2,1,3]benzothiadiazole: A related compound with additional fluorine atoms and a different core structure, used in advanced material applications.
Properties
IUPAC Name |
4,6-dibromo-3-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FN2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJIRUYBNBFLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267735 | |
| Record name | Benzenamine, 4,6-dibromo-3-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-69-2 | |
| Record name | Benzenamine, 4,6-dibromo-3-fluoro-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,6-dibromo-3-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)

